Ethyl 2-amino-3-(4-chlorophenyl)propanoate
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Overview
Description
Ethyl 2-amino-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chlorophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ethyl 2-nitro-3-(4-chlorophenyl)propanoate.
Reduction: Formation of ethyl 2-amino-3-(4-chlorophenyl)propanol.
Substitution: Formation of ethyl 2-amino-3-(4-substituted phenyl)propanoate.
Scientific Research Applications
Ethyl 2-amino-3-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(2-chlorophenyl)propanoate
- Ethyl 2-amino-3-(4-bromophenyl)propanoate
- Ethyl 2-amino-3-(4-fluorophenyl)propanoate
Uniqueness
Ethyl 2-amino-3-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and interaction with biological targets. This substitution pattern can affect the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 2-amino-3-(4-chlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQNFHVGOPSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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